molecular formula C18H22ClNO3 B8418281 2-(alpha-(o-Methoxyphenoxy)benzyl)morpholine hydrochloride

2-(alpha-(o-Methoxyphenoxy)benzyl)morpholine hydrochloride

Cat. No. B8418281
M. Wt: 335.8 g/mol
InChI Key: HDMXAQOVBAXTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(alpha-(o-Methoxyphenoxy)benzyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C18H22ClNO3 and its molecular weight is 335.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(alpha-(o-Methoxyphenoxy)benzyl)morpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(alpha-(o-Methoxyphenoxy)benzyl)morpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(alpha-(o-Methoxyphenoxy)benzyl)morpholine hydrochloride

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

2-[(2-methoxyphenoxy)-phenylmethyl]morpholine;hydrochloride

InChI

InChI=1S/C18H21NO3.ClH/c1-20-15-9-5-6-10-16(15)22-18(14-7-3-2-4-8-14)17-13-19-11-12-21-17;/h2-10,17-19H,11-13H2,1H3;1H

InChI Key

HDMXAQOVBAXTEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.35 g of N-(2-chloro-ethyl)-2-hydroxy-3-phenyl-3-(2-methoxy-phenoxy)-propylamine was dissolved in 40 ml of anhydrous THF at -10° C. At this temperature, slow dropwise addition was made to the mixture of 6.07 ml of 15% butyl lithium in hexane. After approximately 2 hours at -10° C. the temperature was slowly allowed to return to room temperature and the whole was stirred for another 20 hours in these conditions, and then concentrated to dryness. The residue was dissolved in ethyl ether, filtered and the filtrate again concentrated to dryness. The residue was converted to the hydrochloride by treatment with gaseous HCl in ethyl ether. After three crystallizations from a mixture of isopropanol and a very small quantity of ethyl ether, there was obtained 1.2 g of 2-[α-(2-methoxy-phenoxy)-benzyl]-morpholine hydrochloride, melting point 112°-170° C. (Yield 35.7%) as a mixture of diastereoisomers. By means of chromatographic separation, as described in Examples 42 and 44, there were obtained two distinct diastereoisomers having melting point of 211°-214° C. and 175°-178° C. respectively.
Name
N-(2-chloro-ethyl)-2-hydroxy-3-phenyl-3-(2-methoxy-phenoxy)-propylamine
Quantity
3.35 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.07 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.